6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a bicyclic compound that belongs to the class of pyridazines. This compound features a unique structure characterized by a pyridazine ring fused with a tetrahydropyridine ring, which contributes to its distinctive chemical and biological properties. The compound has attracted attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology.
The compound can be synthesized from readily available precursors through multi-step reactions. It is often studied in the context of drug discovery and development, particularly for its potential therapeutic effects.
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyridazine derivatives and is recognized for its biological activity.
The synthesis of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one typically involves several key steps:
The synthesis may utilize techniques such as nucleophilic substitutions and condensation reactions. For instance, one method involves the reaction of piperidin-4-one with chloromethyl-pyridine derivatives in the presence of potassium carbonate at elevated temperatures to facilitate cyclization.
The molecular structure of 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one consists of a fused bicyclic framework that includes both pyridazine and tetrahydropyridine rings. The presence of the methyl group at the 6-position contributes to its unique properties.
The molecular formula for this compound is , with a molecular weight of approximately 178.20 g/mol. The structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can undergo various chemical transformations:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled for optimal outcomes.
The mechanism of action for 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The binding affinity and specificity towards these targets can lead to modulation of their activity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways involved in its pharmacological actions.
The compound is typically characterized by its solid state at room temperature with moderate solubility in polar solvents like dimethylformamide and ethanol.
Key chemical properties include:
Relevant analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can provide insights into functional group characteristics and molecular interactions.
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has potential applications in scientific research focused on drug discovery. Its unique structure may confer biological activity that could be beneficial in developing new therapeutic agents targeting various diseases. Ongoing studies aim to explore its efficacy as an anticancer agent or as a modulator for neurological conditions due to its interaction with specific receptors or enzymes involved in these pathways.
The systematic IUPAC name "6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one" (CAS 1477618-54-4) precisely defines the compound’s fused bicyclic architecture. The name specifies: (i) a pyridazin-3-one ring (positions 1-4), (ii) a partially hydrogenated pyridine ring (5,6,7,8-tetrahydro) fused at [4,3-c] junctions, and (iii) a methyl group at the 6-position nitrogen [1] [7]. The "c" fusion notation indicates bond sharing between pyridazine carbon 4 and pyridine carbon 3, distinguishing it from isomeric scaffolds like pyrido[3,4-d]pyridazine. Key identifiers include:
Positional isomerism critically influences bioactivity. Methyl group placement (e.g., N-2 vs. N-6) alters electron distribution and hydrogen-bonding capacity. For example, 2-methyl positional isomers exhibit reduced conformational flexibility compared to the 6-methyl derivative due to steric constraints near the pyridazinone carbonyl [1]. The table below contrasts key structural analogs:
Table 1: Structural Isomers and Analogues of Bicyclic Pyridazinones
Compound Name | Structural Variation | Key Distinguishing Feature |
---|---|---|
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | Methyl at N-2 position | Restricted rotation near carbonyl; altered H-bonding |
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine | Thiomorpholine at C-3 | Enhanced polarity; sulfur-mediated interactions |
2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | 4-Fluorobenzyl at N-2 | Increased lipophilicity; π-π stacking capability |
6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine | Amino group replacing carbonyl at C-3 | Basic center; altered target engagement (CAS 1339375-88-0) [5] |
Saturation of the pyridine ring (5,6,7,8-tetrahydro) confers distinct advantages over fully aromatic systems:
The N-6 methylation further modifies properties by: (i) blocking nitrogen protonation, maintaining moderate basicity (predicted pKa ~8–9 for pyridazinone NH), (ii) sterically shielding the tertiary amine from oxidative metabolism, and (iii) introducing a hydrophobic contact point for van der Waals interactions [1] [7]. Spectroscopic signatures confirm the saturation’s impact: IR spectra show C=O stretching at 1650–1680 cm⁻¹ (lower than aromatic pyridazinones due to reduced conjugation), while ¹H-NMR displays characteristic methylene multiplet signals (δ 1.8–3.5 ppm) [1].
Table 2: Impact of Saturation on Molecular Properties
Property | 6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one | Fully Aromatic Analog |
---|---|---|
Ring Saturation | Partial (tetrahydro) | None |
Predicted log P | 1.2–1.5 | 2.1–2.4 |
Conformational Flexibility | High (multiple ring puckers) | Restricted (planar) |
Carbonyl Stretching (IR) | 1650–1680 cm⁻¹ | 1680–1710 cm⁻¹ |
Ligand Efficiency | Enhanced for membrane targets | Reduced due to rigidity |
Pyridazinones emerged as privileged scaffolds in the 1980s with cardiovascular applications (e.g., antihypertensive agents). The tetrahydropyrido[4,3-c]pyridazinone subclass gained prominence in the 2010s due to its balanced physicochemical profile and target versatility [1] [9]. Key developments include:
Current research addresses knowledge gaps in structure-activity relationships (SAR) and scalable synthesis. The compound’s potential as a DAAO inhibitor is particularly promising for schizophrenia treatment, leveraging D-serine modulation [9].
Table 3: Historical Milestones in Pyridazinone-Based Drug Discovery
Time Period | Development Focus | Key Advances | Representative Targets |
---|---|---|---|
1980s–1990s | Monocyclic pyridazinones | Cardiotonic agents (e.g., levosimendan analogs) | PDE-III; calcium sensitizers |
2000s–2010s | Bicyclic unsaturated systems | Anticancer agents; antimicrobials | Kinases; topoisomerases |
2010–2015 | Saturated bicycles | Metabolic stability optimization | DAAO; mTOR/PI3K [8] |
2015–present | 6-Substituted tetrahydropyridazines | Kinase selectivity; CNS penetration | Axl/MerTK; DAAO [9] |
Compounds Cited in Article:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: